Aminooxy-PEG7-methane

Vue d'ensemble

Description

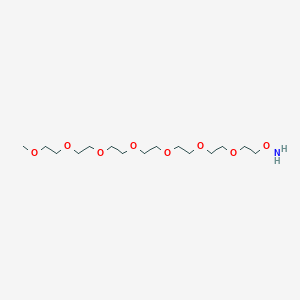

Aminooxy-PEG7-Methane is a PEG derivative containing an aminooxy group and a methane group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Synthesis Analysis

Aminooxy-PEG7-Methane is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of Aminooxy-PEG7-Methane is C15H33NO8 . Its molecular weight is 355.4 g/mol .Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG7-Methane can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis

The molecular weight of Aminooxy-PEG7-Methane is 355.4 g/mol . The functional group of Aminooxy-PEG7-Methane is Aminooxy/Methyl .Applications De Recherche Scientifique

Hydrogels and Cell Adhesion

Using oxime Click chemistry, biocompatible hydrogels have been developed from eight-armed aminooxy poly(ethylene glycol) (PEG) and glutaraldehyde. These hydrogels demonstrate tunable mechanical properties, gelation kinetics, and water swelling ratios. Notably, hydrogels containing the integrin ligand arginine-glycine-aspartic acid (RGD) have been shown to support mesenchymal stem cell (MSC) incorporation effectively. The high cell viability and proliferation rates within these hydrogels highlight their biocompatibility and potential applications in biomedical engineering (Grover et al., 2012).

Chemical Synthesis and Catalysis

Synthesis of Bis(pyrazolyl)methanes

Polyethylene glycol-bonded triethylammonium L-prolinate ([PEG-TEA]LP) has been synthesized as a new, highly efficient, reusable, and biodegradable amino-acid-based ionic liquid catalyst. This catalyst has shown notable efficacy in the one-pot pseudo-five-component synthesis of bis(pyrazolyl)methanes, with good to excellent yields and short reaction times. The study underlines the diversity of synthesized products and their potential applications, including DNA binding (Kordnezhadian et al., 2020).

Polymer and Materials Science

Aminooxy-Functionalized Polymers

Aminooxy end-functional polymers have been synthesized via atom transfer radical polymerization (ATRP) for chemoselective conjugation to proteins. These polymers show potential for creating well-defined bioconjugates. The use of Boc-protected aminooxy initiators for the ATRP of various monomers, including N-isopropylacrylamide (NIPAAm), 2-hydroxyethyl methacrylate (HEMA), and poly(ethylene glycol) methacrylate (PEGMA), has resulted in polymers with low polydispersity indices (PDIs). The study demonstrates the potential of these aminooxy-functionalized polymers in the formation of smart polymer conjugates and other advanced materials (Heredia et al., 2007).

Mécanisme D'action

Target of Action

Aminooxy-PEG7-Methane is a PEG derivative containing an aminooxy group and a methane group . It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The aminooxy group in Aminooxy-PEG7-Methane can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . In the context of PROTACs, this compound serves as a linker between two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific function of the target protein.

Pharmacokinetics

The pharmacokinetics of Aminooxy-PEG7-Methane would largely depend on the specific PROTAC it is part of. Generally, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution in the body.

Result of Action

The primary result of the action of Aminooxy-PEG7-Methane, when used in a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various molecular and cellular effects depending on the role of the protein.

Propriétés

IUPAC Name |

O-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO8/c1-17-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGSCAFEGLNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminooxy-PEG7-methane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)